![molecular formula C7H4FNO B11921933 4-Fluorobenzo[d]isoxazole CAS No. 1260751-84-5](/img/structure/B11921933.png)
4-Fluorobenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzo[d]isoxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the isoxazole family, which is known for its significant biological and pharmacological activities. The presence of a fluorine atom in the benzene ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynesThe reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . This method is efficient and yields high purity products, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzo[d]isoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the isoxazole ring to isoxazolines using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: DDQ, H₂CrO₄, KMnO₄, O₂, γ-MnO₂, chloranil, and nitrosylsulfuric acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Isoxazole derivatives with various substituents.
Reduction: Isoxazolines.
Substitution: Fluorine-substituted derivatives with different functional groups.
Scientific Research Applications
4-Fluorobenzo[d]isoxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Isoxazole: A parent compound with similar structural features but without the fluorine atom.
2,1-Benzisoxazole: Another isoxazole derivative with a different substitution pattern on the benzene ring.
4-Chlorobenzo[d]isoxazole: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: 4-Fluorobenzo[d]isoxazole is unique due to the presence of the fluorine atom, which enhances its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts . This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1260751-84-5 |
|---|---|
Molecular Formula |
C7H4FNO |
Molecular Weight |
137.11 g/mol |
IUPAC Name |
4-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C7H4FNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H |
InChI Key |
WIJSJASAYRSKBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NO2)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)

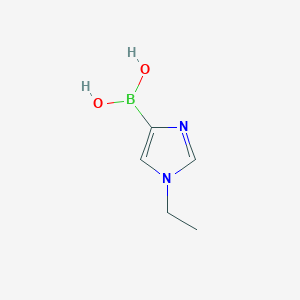
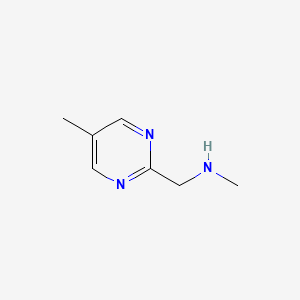
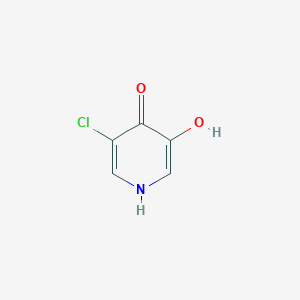

![(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)


![3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B11921890.png)
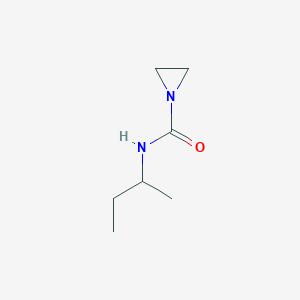
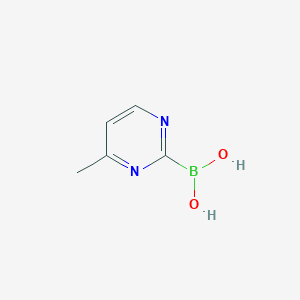
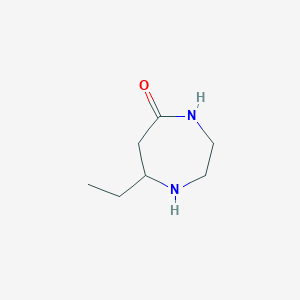
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
